![molecular formula C16H23N3O5S B5653265 3-[(4aR*,7aS*)-6,6-dioxido-4-[3-(1H-pyrrol-1-yl)propanoyl]hexahydrothieno[3,4-b]pyrazin-1(2H)-yl]propanoic acid](/img/structure/B5653265.png)
3-[(4aR*,7aS*)-6,6-dioxido-4-[3-(1H-pyrrol-1-yl)propanoyl]hexahydrothieno[3,4-b]pyrazin-1(2H)-yl]propanoic acid
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Overview
Description
3-[(4aR*,7aS*)-6,6-dioxido-4-[3-(1H-pyrrol-1-yl)propanoyl]hexahydrothieno[3,4-b]pyrazin-1(2H)-yl]propanoic acid is a compound with a complex molecular structure that includes elements like a pyrrolidinyl group and a hexahydrothieno[3,4-b]pyrazine ring.
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions. For instance, 7,8‐Dihydrothieno[3′,2′:4,5]pyrrolo[1,2‐a]pyrazin‐5(6H)‐one derivatives have been synthesized through a modification of the four-component Ugi reaction, demonstrating the complexity involved in synthesizing compounds with similar structural motifs (Ilyin et al., 2006).
Molecular Structure Analysis
The molecular structure of compounds in this class often includes hydrogen bonding, which can be intricate. For example, hydrogen bonding has been observed in related molecules, influencing their structural properties (Dobbin et al., 1993).
Chemical Reactions and Properties
These compounds can undergo various chemical reactions. For instance, the study of similar structures has shown reactivity towards certain reagents, reflecting the chemical versatility of the hexahydrothieno[3,4-b]pyrazine ring (Frandsen, 1978).
Physical Properties Analysis
While specific data on the physical properties of this compound is not readily available, similar compounds have been studied for their physical characteristics like solubility, melting point, and crystal structure (Kumarasinghe et al., 2009).
Chemical Properties Analysis
The chemical properties of such compounds often include reactivity with various chemical groups, ability to form different derivatives, and the potential to undergo transformations leading to complex molecular structures (Gaywood & Mcnab, 2009).
properties
IUPAC Name |
3-[(4aR,7aS)-6,6-dioxo-4-(3-pyrrol-1-ylpropanoyl)-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-1-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O5S/c20-15(3-7-17-5-1-2-6-17)19-10-9-18(8-4-16(21)22)13-11-25(23,24)12-14(13)19/h1-2,5-6,13-14H,3-4,7-12H2,(H,21,22)/t13-,14+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWKYBWIYXIAAD-KGLIPLIRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2CS(=O)(=O)CC2N1CCC(=O)O)C(=O)CCN3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@H]2CS(=O)(=O)C[C@H]2N1CCC(=O)O)C(=O)CCN3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4aR,7aS)-6,6-dioxo-4-(3-pyrrol-1-ylpropanoyl)-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-1-yl]propanoic acid |
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